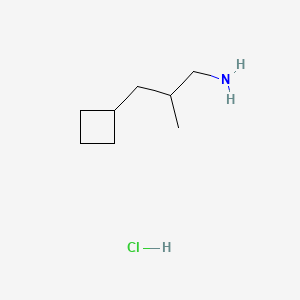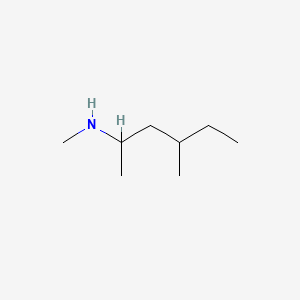
Methamexamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methamexamine can be synthesized using various methods. The most common methods involve the reduction of ephedrine or pseudoephedrine. This reduction can be achieved using different reagents such as red phosphorus and iodine, lithium aluminum hydride, or hydriodic acid . Another method involves the use of benzyl methyl ketone (BMK) and methylamine, which undergo reductive amination .
Industrial Production Methods
Industrial production of this compound often involves large-scale laboratories using the BMK method. This method is more amenable to scaling up and is suitable for industrial-scale production . The process typically involves the catalytic reduction of an intermediate formed between BMK and methylamine .
Chemical Reactions Analysis
Types of Reactions
Methamexamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid derivatives.
Reduction: The reduction of this compound can lead to the formation of amphetamine.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amphetamine.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Methamexamine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of central nervous system stimulants.
Biology: Research on its effects on neurotransmitter release and uptake.
Medicine: Studied for its potential use in treating attention deficit hyperactivity disorder and obesity.
Industry: Used in the synthesis of other chemical compounds .
Mechanism of Action
Methamexamine enters the brain and triggers the release of norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, in high concentrations, as a monoamine oxidase inhibitor . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, energy, and euphoria .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Similar in structure but lacks the additional methyl group present in methamexamine.
Cocaine: Different in structure but has similar stimulant effects on the central nervous system.
Adderall: A combination of amphetamine salts used to treat attention deficit hyperactivity disorder .
Uniqueness
This compound is unique due to its potent stimulant effects and high potential for addiction. It has a longer duration of action compared to amphetamine and cocaine, making it more potent and potentially more harmful .
Properties
CAS No. |
5967-60-2 |
|---|---|
Molecular Formula |
C8H19N |
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N,4-dimethylhexan-2-amine |
InChI |
InChI=1S/C8H19N/c1-5-7(2)6-8(3)9-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
FEDBJCMDAJPNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

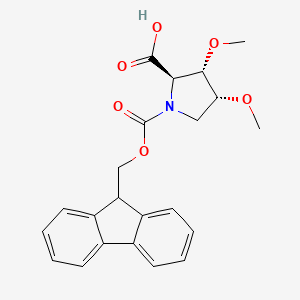
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)
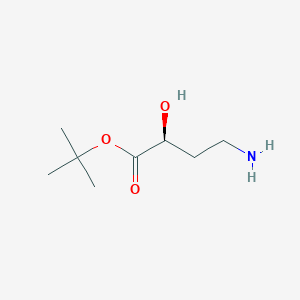
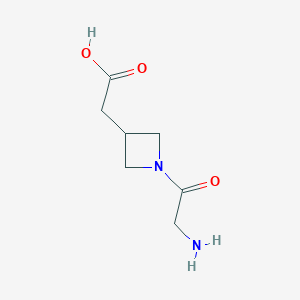
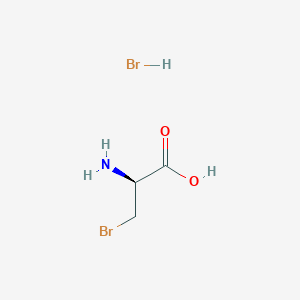
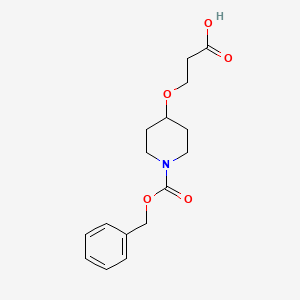
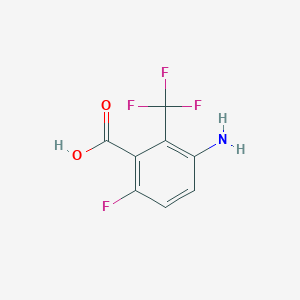
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
